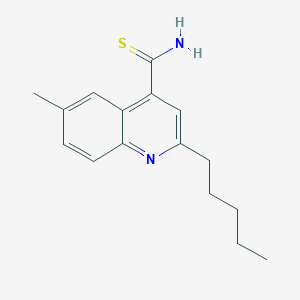
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is an organic compound that features a benzamide core substituted with a 3-methoxypropyl group and a 2-(5-nitrofuran-2-yl)vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Vinyl Group: The 2-(5-nitrofuran-2-yl)vinyl group can be introduced via a Heck reaction, where 4-(3-methoxypropyl)benzamide is reacted with 5-nitrofuran-2-ylvinyl bromide in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitrofuran group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It can be used as a probe to study various biological processes involving nitrofuran derivatives.
Wirkmechanismus
The mechanism of action of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The vinyl group can also participate in covalent interactions with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Methoxypropyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-Methoxypropyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further study.
Eigenschaften
Molekularformel |
C17H18N2O5 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-12-2-11-18-17(20)14-6-3-13(4-7-14)5-8-15-9-10-16(24-15)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)/b8-5+ |
InChI-Schlüssel |
VZDYWHDRKMMYOO-VMPITWQZSA-N |
Isomerische SMILES |
COCCCNC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


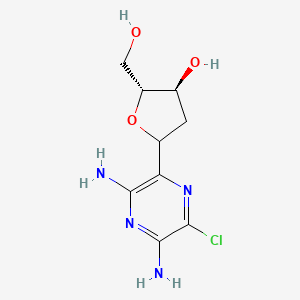
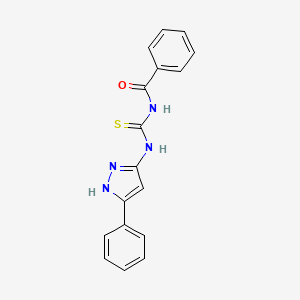
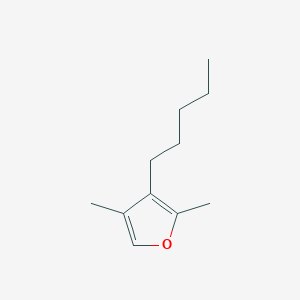
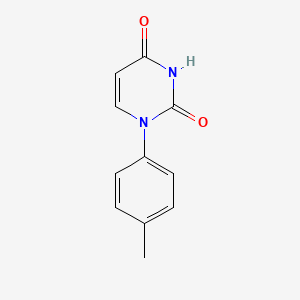
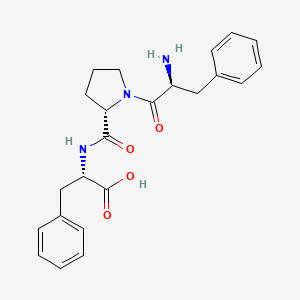
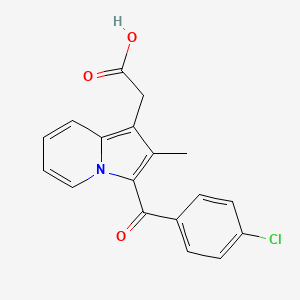
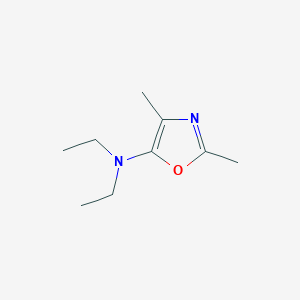
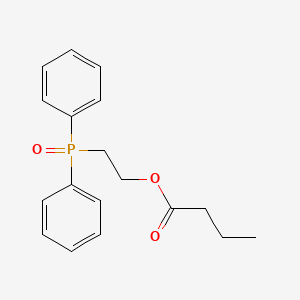
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
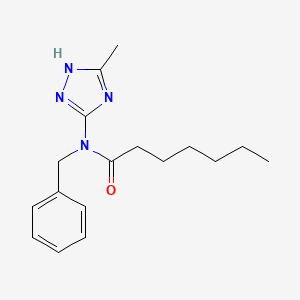
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
